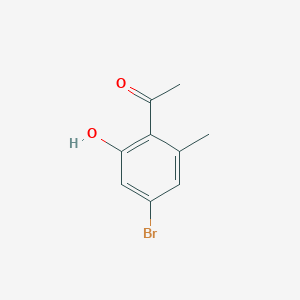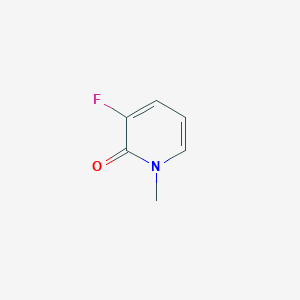
1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of hydroxyacetophenone, characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid or methylene chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(4-amino-2-hydroxy-6-methylphenyl)ethanone.
Oxidation: 1-(4-Bromo-2-oxo-6-methylphenyl)ethanone.
Reduction: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
- 1-(4-Bromo-2-methylphenyl)ethanone
- 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
Comparison: 1-(4-Bromo-2-hydroxy-6-methylphenyl)ethanone is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
1-(4-bromo-2-hydroxy-6-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(12)9(5)6(2)11/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYNPXQYOSKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8053047.png)






![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8053085.png)


![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8053092.png)
![7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)
![4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8053117.png)
